Acetic acid;3,4-dimethylpent-1-yn-3-ol Acetic acid;3,4-dimethylpent-1-yn-3-ol
Brand Name: Vulcanchem
CAS No.: 84638-05-1
VCID: VC19316832
InChI: InChI=1S/C7H12O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h1,6,8H,2-4H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C9H16O3
Molecular Weight: 172.22 g/mol

Acetic acid;3,4-dimethylpent-1-yn-3-ol

CAS No.: 84638-05-1

Cat. No.: VC19316832

Molecular Formula: C9H16O3

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;3,4-dimethylpent-1-yn-3-ol - 84638-05-1

Specification

CAS No. 84638-05-1
Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
IUPAC Name acetic acid;3,4-dimethylpent-1-yn-3-ol
Standard InChI InChI=1S/C7H12O.C2H4O2/c1-5-7(4,8)6(2)3;1-2(3)4/h1,6,8H,2-4H3;1H3,(H,3,4)
Standard InChI Key BULMBGOLDMBDOE-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C)(C#C)O.CC(=O)O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound exists as a 1:1 molar complex of acetic acid and 3,4-dimethylpent-1-yn-3-ol. The latter component (CID 95483) features a branched carbon skeleton with a hydroxyl group at the third carbon and a terminal alkyne at the first position (Fig. 1). The IUPAC name for the alcohol component is 3,4-dimethylpent-1-yn-3-ol, with the SMILES notation CC(C)C(C)(C#C)O .

Key Structural Features:

  • Hydroxyl Group: Facilitates hydrogen bonding and participation in condensation reactions.

  • Terminal Alkyne: Enables click chemistry (e.g., Huisgen cycloaddition) and catalytic coupling reactions.

  • Branched Alkyl Chain: Enhances steric hindrance, influencing reaction kinetics and selectivity .

Physicochemical Properties

Experimental data from EvitaChem and PubChem reveal the following properties:

PropertyValue
AppearanceClear, colorless to light orange liquid
Density0.87 g/cm³
Boiling Point133°C
Melting Point-20.62°C
Solubility in WaterFully miscible
Vapor Pressure (25°C)3.19 mmHg
Flash Point133°C (closed cup)

The compound’s flammability necessitates careful handling, with storage recommendations emphasizing cool, ventilated environments away from ignition sources.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

A widely cited method involves the DCC-mediated condensation of 3,4-dimethylpent-1-yn-3-ol with acetic acid in dichloromethane (DCM) at 0°C, catalyzed by DMAP (4-dimethylaminopyridine) . The reaction proceeds via activation of the carboxylic acid to form an intermediate acyloxyphosphonium ion, which subsequently reacts with the alcohol :

RCOOH + DCCRCO-O-PO(NC6H11)2RCOOR’ + DCU\text{RCOOH + DCC} \rightarrow \text{RCO-O-PO(NC}_6\text{H}_{11}\text{)}_2 \rightarrow \text{RCOOR' + DCU}

Typical Procedure :

  • Dissolve 3,4-dimethylpent-1-yn-3-ol (5.5 mmol) in dry THF.

  • Add acetic anhydride (10 mmol) at -78°C under N2\text{N}_2.

  • Warm to room temperature, stir overnight, and purify via silica gel chromatography (petroleum ether/ethyl acetate = 80:1).

  • Yield: 60–70% .

Industrial Production

Scalable methods utilize continuous-flow reactors to enhance safety and efficiency. For example, catalytic hydrogenation of propargyl acetates in the presence of Pd/C or Ni catalysts achieves high throughput . Patents such as US4371676A highlight its role in copolymer production, where cyclopentadiene residues are functionalized with acetylenic compounds .

Chemical Reactivity and Transformations

Oxidation Reactions

Controlled oxidation of the alkyne moiety using KMnO4\text{KMnO}_4 or O3\text{O}_3 yields 4,4-dimethyl-1-pentyn-3-one, a key intermediate in fragrance synthesis :

HC≡C-C(CH3)2OHKMnO4HC≡C-C(CH3)2O\text{HC≡C-C(CH}_3\text{)}_2\text{OH} \xrightarrow{\text{KMnO}_4} \text{HC≡C-C(CH}_3\text{)}_2\text{O}

Reduction Reactions

Catalytic hydrogenation (H₂/Pd) selectively reduces the alkyne to cis-alkenes, while Birch reduction (Li/NH₃) produces trans isomers . Full saturation yields 4,4-dimethylpentane, a solvent in polymer industries.

Nucleophilic Additions

The terminal alkyne undergoes Sonogashira coupling with aryl halides, forming conjugated enynes used in OLED materials . For example:

HC≡C-C(CH3)2OH+Ar-XPd/CuAr-C≡C-C(CH3)2OH\text{HC≡C-C(CH}_3\text{)}_2\text{OH} + \text{Ar-X} \xrightarrow{\text{Pd/Cu}} \text{Ar-C≡C-C(CH}_3\text{)}_2\text{OH}

Applications in Industry and Research

Pharmaceutical Intermediates

The compound serves as a precursor to prostaglandin analogues, as evidenced by patent EP2864308B1 . Its hydroxyl group is esterified with fatty acids to produce prodrugs with enhanced bioavailability .

Agrochemicals

Functionalization with thiophosphates yields insecticides targeting acetylcholinesterase (e.g., derivatives in US9951043B2) . The alkyne group’s reactivity enables rapid derivatization for structure-activity relationship (SAR) studies .

Materials Science

In polymer chemistry, it acts as a crosslinker in cyclopentadiene-based resins, improving thermal stability (US4371676A) . Its incorporation into polyurethanes enhances mechanical strength due to rigid alkyne spacers .

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing chiral catalysts (e.g., Ru-BINAP complexes) could enable enantioselective synthesis of 3,4-dimethylpent-1-yn-3-ol derivatives for chiral drug candidates .

Green Chemistry Approaches

Replacing DCM with cyclopentyl methyl ether (CPME) or ionic liquids may reduce environmental footprint .

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